2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
Description
2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound featuring a thiophene ring linked to a ketone group and a 3-aminopiperidine moiety, stabilized as a hydrochloride salt. The 3-aminopiperidine group introduces a basic nitrogen center, which may enhance solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-9-3-1-5-13(7-9)8-10(14)11-4-2-6-15-11;/h2,4,6,9H,1,3,5,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYZVTRNVHLHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride , also known by its CAS number 1827436-17-8 , is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
General Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1827436-17-8 |
| Molecular Formula | C₁₁H₁₇ClN₂OS |
| Molecular Weight | 260.78 g/mol |
Structural Characteristics
The compound features a thiophene ring and a piperidine moiety, which are critical for its biological interactions. The presence of the amino group on the piperidine enhances its potential to interact with various biological targets.
Pharmacological Applications
Research indicates that This compound may exhibit a range of pharmacological activities, including:
-
Anticancer Activity :
- Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, outperforming standard treatments like bleomycin .
- The mechanism often involves inhibition of key signaling pathways associated with tumor growth and survival.
-
Neuroprotective Effects :
- Piperidine derivatives are known to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Compounds that inhibit AChE can improve cognitive function by increasing acetylcholine levels in the brain .
- The structure-activity relationship studies suggest that modifications in the piperidine ring can enhance selectivity and potency against cholinesterases .
- Antimicrobial Properties :
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperidine moiety allows for effective binding to active sites of enzymes such as AChE and other targets involved in cancer progression.
- Receptor Modulation : Interaction with muscarinic receptors has been noted, which can influence cellular proliferation and apoptosis resistance in cancer cells .
Study 1: Anticancer Efficacy
A recent study investigated a series of piperidine derivatives, including analogs of This compound , for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiophene ring significantly impacted the potency against cancer cells, with some compounds showing IC50 values lower than established chemotherapeutics .
Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit AChE and BuChE. The results demonstrated that certain modifications enhanced the dual inhibition profile, suggesting potential for treating Alzheimer's disease with improved efficacy over existing treatments .
Scientific Research Applications
Treatment of Inflammatory Disorders
Recent studies have indicated that 2-(3-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride may play a role in mitigating conditions associated with NETosis , a process linked to various inflammatory diseases. A patent describes methods for using this compound to treat diseases related to NETosis, which involves the release of neutrophil extracellular traps that can lead to tissue damage and inflammation .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. The presence of the piperidine ring is often associated with compounds exhibiting neuroprotective properties. Preliminary research indicates that derivatives of aminopiperidine compounds can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Anticancer Activity
There is emerging evidence that compounds similar to this compound exhibit anticancer properties. The thiophene ring has been recognized for its ability to interact with biological targets involved in cancer progression. Further investigation into this compound could reveal its efficacy against specific cancer types.
Case Study 1: NETosis Inhibition
A recent study demonstrated that administering this compound in animal models significantly reduced markers of NETosis, suggesting its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can enhance neuronal survival under oxidative stress conditions, indicating its potential utility in neurodegenerative disease models .
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone moiety undergoes reduction to form secondary alcohols. This reaction is critical for generating analogs with altered pharmacological properties.
| Reagent/Conditions | Product | Yield | Monitoring Technique | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> in MeOH/THF | 1-(thiophen-2-yl)-2-(3-aminopiperidin-1-yl)ethanol | 72–85% | TLC, <sup>1</sup>H NMR | |
| H<sub>2</sub> (1 atm), Pd/C | Same as above | 68% | HPLC |
Key Findings :
-
Sodium borohydride in methanol/THF provides higher yields compared to catalytic hydrogenation.
-
Stereoselectivity is not observed, producing racemic alcohols.
Amine Alkylation/Acylation
The 3-aminopiperidine group participates in alkylation and acylation to modify steric/electronic properties.
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub> | N-Methyl-3-aminopiperidine derivative | Enhanced lipophilicity | |
| Acylation | Acetyl chloride, Et<sub>3</sub>N | N-Acetyl-3-aminopiperidine derivative | Metabolic stability |
Reaction Conditions :
-
Alkylation: Dichloromethane, 0–5°C, 12 h.
-
Acylation: Room temperature, 2 h.
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen acts as a nucleophile in SN<sub>2</sub> reactions with alkyl halides or sulfonates.
| Substrate | Product | Yield | Notes | Source |
|---|---|---|---|---|
| Benzyl bromide | N-Benzyl-3-aminopiperidine derivative | 63% | Improved CNS penetration | |
| Tosyl chloride | N-Tosyl derivative | 55% | Protective group strategy |
Mechanistic Insight :
-
Reactions proceed via a two-step deprotonation-nucleophilic attack mechanism.
Condensation Reactions
The ketone group participates in Schiff base formation with primary amines.
| Amine | Product | Solvent | Characterization | Source |
|---|---|---|---|---|
| 4-Aminophenol | Thiophene-piperidine Schiff base | Ethanol | FTIR, <sup>13</sup>C NMR | |
| Pyridin-2-ylmethanamine | Azomethine derivative | Toluene | MS, UV-Vis |
Spectroscopic Data :
-
Azomethine proton (–N=CH) appears as a singlet at δ 8.23 ppm in <sup>1</sup>H NMR .
-
FTIR confirms imine bond formation (C=N stretch at 1630–1650 cm<sup>−1</sup>) .
Halogenation of the Thiophene Ring
Electrophilic substitution occurs at the thiophene’s α-position.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Br<sub>2</sub>, FeCl<sub>3</sub> | 5-Bromo-thiophene derivative | CHCl<sub>3</sub>, 0°C | 58% | |
| Cl<sub>2</sub>, AlCl<sub>3</sub> | 5-Chloro-thiophene derivative | DCM, RT | 51% |
Regioselectivity :
Hydrolysis Reactions
The hydrochloride salt undergoes pH-dependent hydrolysis.
| Condition | Product | Stability | Source |
|---|---|---|---|
| pH > 10, H<sub>2</sub>O | Free base form | Degrades in >24 h | |
| pH 4–7, buffer | Stable hydrochloride | >1 week at 25°C |
Coordination Chemistry
The amine and ketone groups act as ligands for metal ions.
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | Octahedral Cu(II) complex | Antimicrobial studies | |
| ZnCl<sub>2</sub> | Tetrahedral Zn(II) complex | Catalysis |
Characterization :
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of amino-substituted ethanone derivatives. Key structural analogs include:
Key Observations :
- Heterocyclic Influence: Thiophene (in the target compound) offers distinct electronic and steric properties compared to thiazole (in ) or phenyl (in ).
- Amino Group Variations: The 3-aminopiperidine group provides a rigid, cyclic amine structure, contrasting with linear amines (e.g., ethylamino in ) or benzylethylamino groups (in ). This rigidity may influence binding specificity to biological targets.
Physical and Chemical Properties
- This suggests that the hydrochloride salt form enhances thermal stability.
- Solubility : The hydrochloride salt form likely improves aqueous solubility compared to freebase analogs, a critical factor for bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Condensation of 3-aminopiperidine with a thiophene-containing ketone intermediate (e.g., 1-(thiophen-2-yl)ethanone) under nucleophilic substitution conditions.
- Step 2 : Acidification with HCl to form the hydrochloride salt, improving water solubility .
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be controlled. For example, using anhydrous conditions in Step 1 minimizes hydrolysis, while Step 2 requires precise pH adjustment to ensure salt formation without decomposition. Reaction progress is monitored via TLC or HPLC .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., thiophene aromatic protons at ~6.8–7.5 ppm) and confirm the piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and stereochemistry, though crystallization may require slow evaporation from polar aprotic solvents .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (>10 mg/mL in water or PBS at pH 7.4). Solubility in organic solvents (e.g., DMSO) should be tested for in vitro assays .
- Stability : Degradation studies (e.g., via HPLC) under varying pH (2–9) and temperature (4–37°C) show the compound is stable for ≥24 hours at 4°C but degrades in alkaline conditions (>pH 8) due to deprotonation of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses against targets (e.g., GPCRs or kinases). The 3-aminopiperidine moiety may act as a hydrogen bond donor, while the thiophene ring contributes hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) in explicit solvent. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (e.g., IC measurements) across multiple cell lines or enzymatic systems. For example, discrepancies in kinase inhibition may arise from off-target effects, requiring selectivity profiling via kinome-wide screens .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that might explain variations in potency. The hydrochloride group’s stability under metabolic conditions (e.g., liver microsomes) should be tested .
Q. How does stereochemistry at the 3-aminopiperidine moiety influence pharmacological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., using a amylose-based column) and test each for activity. The (R)-configuration may enhance binding to stereospecific targets (e.g., neurotransmitter transporters) .
- Circular Dichroism (CD) : Correlate optical activity with biological outcomes. For example, the (S)-enantiomer might exhibit reduced efficacy due to steric clashes in the binding pocket .
Q. What are the challenges in crystallizing this compound for structural analysis, and how can they be addressed?
- Methodological Answer :
- Crystallization Screen : Use sparse-matrix screening (e.g., Hampton Research kits) to identify optimal conditions. Polar solvents (e.g., ethanol/water mixtures) often yield diffraction-quality crystals.
- Crystal Twinning : If twinning occurs (common with flexible piperidine rings), refine data using SHELXL’s TWIN/BASF commands to correct for overlapping lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
